4-Methyl-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylic acid
Description
Chemical Identity and Nomenclature
This compound represents a complex heterocyclic structure characterized by the presence of both thiazole and pyrazole ring systems. The compound possesses the molecular formula C9H6F3N3O2S and exhibits a molecular weight of 277.22 grams per mole, as documented in chemical databases. The systematic nomenclature reflects the compound's structural complexity, incorporating multiple functional groups and heterocyclic components that contribute to its chemical properties.
The structural architecture of this compound features a thiazole ring as the central scaffold, substituted at the 2-position with a 5-(trifluoromethyl)-1H-pyrazol-1-yl group and at the 4-position with a methyl group, while bearing a carboxylic acid functionality at the 5-position. The Chemical Abstracts Service has assigned this compound the registry number 1227954-84-8, providing a unique identifier for chemical databases and regulatory purposes. The compound's SMILES notation, O=C(C1=C(C)N=C(N2N=CC=C2C(F)(F)F)S1)O, provides a linear representation of its molecular structure that facilitates computational analysis and database searches.
| Property | Value |
|---|---|
| Molecular Formula | C9H6F3N3O2S |
| Molecular Weight | 277.22 g/mol |
| Chemical Abstracts Service Number | 1227954-84-8 |
| MDL Number | MFCD11846268 |
| SMILES Code | O=C(C1=C(C)N=C(N2N=CC=C2C(F)(F)F)S1)O |
The presence of the trifluoromethyl group significantly influences the compound's physicochemical properties, particularly its lipophilicity and metabolic stability. Trifluoromethyl substituents are renowned in medicinal chemistry for their ability to modulate biological activity through electronic effects and improved pharmacokinetic profiles. The integration of this fluorinated moiety with the heterocyclic framework creates a compound with enhanced chemical stability and potential for biological interaction.
The carboxylic acid functionality at the 5-position of the thiazole ring provides an important site for potential derivatization and contributes to the compound's water solubility characteristics. This functional group can participate in hydrogen bonding interactions and may serve as a recognition element for biological targets. The strategic positioning of substituents around both the thiazole and pyrazole rings creates a three-dimensional molecular architecture that may exhibit specific binding properties with biological macromolecules.
Historical Development in Heterocyclic Chemistry
The development of this compound represents the culmination of over a century of advances in heterocyclic chemistry, building upon fundamental discoveries in both thiazole and pyrazole chemistry. The thiazole ring system, first recognized as a five-membered heterocyclic compound containing both sulfur and nitrogen, has been a subject of chemical investigation since the early development of heterocyclic chemistry. Thiazole itself is characterized by significant pi-electron delocalization and exhibits aromatic properties, with the calculated pi-electron density marking specific positions for chemical reactivity.
The historical significance of thiazole chemistry can be traced to its recognition as a component of vitamin thiamine, highlighting the biological importance of this heterocyclic system. The thiazole ring's planar structure and aromatic character, evidenced by proton nuclear magnetic resonance chemical shifts between 7.27 and 8.77 parts per million, demonstrated the presence of a strong diamagnetic ring current characteristic of aromatic systems. This fundamental understanding of thiazole's electronic properties laid the groundwork for the development of more complex thiazole-containing molecules.
The evolution of pyrazole chemistry began with the first synthesis of substituted pyrazoles carried out in 1883 by Knorr and colleagues, who demonstrated the reaction of beta-diketones with hydrazine derivatives. This pioneering work established the foundational methodology for pyrazole synthesis and revealed the inherent reactivity patterns of this five-membered heterocyclic system. Pyrazole is classified as a pi-excess aromatic heterocycle, with electrophilic substitution reactions occurring preferentially at position 4 and nucleophilic attacks at positions 3 and 5.
| Historical Milestone | Year | Significance |
|---|---|---|
| First pyrazole synthesis | 1883 | Knorr synthesis established foundational methodology |
| Thiazole aromaticity recognition | Early 1900s | Electronic properties and reactivity patterns identified |
| Hantzsch thiazole synthesis | Early 1900s | Standard synthetic approach developed |
| Trifluoromethyl pyrazole synthesis | Modern era | Enhanced biological activity profiles achieved |
The development of trifluoromethyl-substituted pyrazoles represents a more recent advancement in heterocyclic chemistry, reflecting the growing importance of fluorinated organic compounds in medicinal chemistry. Modern synthetic methods have enabled the efficient preparation of 3-trifluoromethylpyrazoles through trifluoromethylation and cyclization reactions of acetylenic ketones using hypervalent iodine reagents under transition-metal-free conditions. These advances have provided access to fluorinated heterocycles with enhanced biological properties.
The concept of molecular hybridization, which underlies the design of compounds like this compound, emerged from the recognition that combining multiple pharmacophoric elements could enhance drug efficacy while potentially reducing toxicity concerns. The strategic approach of linking thiazole and pyrazole moieties through covalent bonds has created hybrid frameworks that exhibit properties derived from both parent heterocyclic systems.
The Hantzsch-thiazole synthesis has remained a cornerstone methodology for constructing thiazole-linked hybrids, utilizing phenacyl bromide as a key substrate in heterocyclization reactions. This robust synthetic approach has enabled the preparation of diverse thiazole-containing compounds, including those incorporating pyrazole substituents. The mechanism involves nucleophilic substitution of bromine in phenacyl bromide by the sulfur atom of thioamide precursors, followed by cyclocondensation and water elimination to yield the thiazole ring system.
Significance in Medicinal and Organic Chemistry
The significance of this compound in medicinal and organic chemistry extends beyond its structural complexity to encompass its potential as a representative of emerging privileged scaffolds in drug discovery. The compound exemplifies the modern pharmaceutical industry's focus on heterocyclic hybrid frameworks, which have attracted considerable attention for their broad spectrum of pharmacological potentials. Pyrazole derivatives have demonstrated remarkable therapeutic versatility, with several compounds in this class achieving commercial success as treatments for various disease conditions.
The thiazole pharmacophore, inherent in natural products such as peptide alkaloids, metabolites, and cyclopeptides, has established a foundation for the development of synthetic analogs with enhanced biological activity. The versatile nature of the thiazole ring, characterized by its unique combination of nitrogen and sulfur atoms, enables diverse chemical reactions including donor-acceptor interactions, intramolecular nucleophilic substitutions, and oxidation reactions. These reaction capabilities make thiazole-containing compounds valuable synthetic intermediates and potential therapeutic agents.
Recent pharmaceutical developments have highlighted the importance of pyrazole-containing drugs in clinical practice. The emergence of pyrazole as a privileged scaffold is evidenced by the increasing number of approved drugs containing this heterocyclic system, with significant growth observed in the last decade. Notable examples include ibrutinib, ruxolitinib, axitinib, niraparib, and baricitinib for cancer treatment, lenacapavir for human immunodeficiency virus, riociguat for pulmonary hypertension, and sildenafil for erectile dysfunction.
| Therapeutic Area | Representative Pyrazole Drugs | Mechanism of Action |
|---|---|---|
| Oncology | ibrutinib, ruxolitinib, axitinib | Kinase inhibition |
| Infectious Disease | lenacapavir | Viral replication inhibition |
| Cardiovascular | riociguat | Phosphodiesterase modulation |
| Men's Health | sildenafil | Phosphodiesterase inhibition |
The strategic combination of thiazole and pyrazole pharmacophores in hybrid molecules has demonstrated enhanced medicinal properties across multiple therapeutic areas. Thiazole-linked hybrids exhibit diverse biological activities including anticancer, antibacterial, anticonvulsant, antifungal, antiviral, and antioxidant properties. This broad spectrum of activity reflects the ability of hybrid frameworks to interact with multiple biological targets while potentially reducing the likelihood of resistance development.
The incorporation of trifluoromethyl groups into heterocyclic frameworks represents a significant advancement in medicinal chemistry, with fluorinated compounds often exhibiting superior pharmacokinetic properties compared to their non-fluorinated counterparts. Trifluoromethyl-substituted pyrazole derivatives have shown potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci, with minimum inhibitory concentration values less than 1 microgram per milliliter. These compounds demonstrate effectiveness against bacterial biofilms and persistent bacterial populations, addressing critical challenges in antimicrobial therapy.
The molecular hybridization approach exemplified by compounds like this compound offers several advantages in drug design. This strategy can markedly enhance drug efficacy, mitigate resistance to multiple drugs, and minimize toxicity concerns through the distribution of pharmacological activity across multiple molecular targets. The resultant hybrid compounds often exhibit improved selectivity profiles and reduced off-target effects compared to single-pharmacophore structures.
The synthetic accessibility of thiazole-pyrazole hybrids through established methodologies such as the Hantzsch-thiazole synthesis provides medicinal chemists with reliable approaches for generating diverse chemical libraries. The robust nature of these synthetic protocols enables systematic structure-activity relationship studies and optimization of biological properties through strategic modification of substituents on both heterocyclic rings.
Properties
IUPAC Name |
4-methyl-2-[5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O2S/c1-4-6(7(16)17)18-8(14-4)15-5(2-3-13-15)9(10,11)12/h2-3H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOQPWULSOLSOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C(=CC=N2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Reagents
- Thioacetamide and ethyl trifluoroacetoacetate are common starting materials for thiazole ring formation.
- Thionyl chloride or triphosgene is used for converting carboxylic acids to acid chlorides.
- Bases such as potassium hydroxide , sodium hydroxide , or triethylamine facilitate hydrolysis and ring closure steps.
Representative Preparation Methods
| Step | Reaction Conditions | Yield | Notes |
|---|---|---|---|
| Formation of thiazole ring | Thioacetamide (500.6 g) dissolved in acetonitrile (4 L), ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1105 g) added dropwise at 30-55 °C, stirred 2.3 h | 90.8% | Ring closure promoted by tri-n-propylamine at 70 °C for 3 h |
| Hydrolysis to carboxylic acid | Hydrolysis with 45% NaOH at 55 °C for 1 h, followed by acidification with 30% HCl to pH 1-2 | 90.8% | Product isolated by filtration and drying; purity ~95.3% |
| Conversion to acid chloride | Reaction with thionyl chloride (SOCl2) in dichloromethane or 1,2-dichloroethane at 35-80 °C for 1-3 h | 75-98% | Acid chloride intermediate used for further coupling reactions |
These steps are well-documented in large-scale syntheses, demonstrating high yields and scalability.
Synthesis of the Trifluoromethyl-Substituted Pyrazole Moiety
Pyrazole Formation
- Pyrazole derivatives are synthesized via condensation of β-ketoesters or diketones with hydrazine or substituted hydrazines.
- Catalytic amounts of acids such as HCl facilitate cyclization in ethanol under reflux conditions.
Example Procedure
| Step | Reaction Conditions | Yield | Notes |
|---|---|---|---|
| Condensation of ethyl 3-oxo-2-(2-arylhydrazono)butanoate with thiosemicarbazide | Reflux in ethanol for 6 h with catalytic HCl | Moderate to high | Precipitate formed filtered and recrystallized |
| Formation of pyrazole-1-carbothioamides | Reflux and purification by recrystallization from dioxane | High purity | Used as intermediates for further functionalization |
This method provides a robust route to pyrazole derivatives bearing trifluoromethyl groups.
Coupling of Pyrazole and Thiazole Units
General Approach
- The pyrazolyl moiety is introduced at the 2-position of the thiazole ring via nucleophilic substitution or coupling reactions.
- Acid chlorides of thiazole-5-carboxylic acid intermediates react with pyrazolyl amines or related nucleophiles.
- Bases such as N-ethyl-N,N-diisopropylamine (DIPEA) or triethylamine are used to neutralize HCl formed during coupling.
Representative Reaction Conditions
| Step | Reaction Conditions | Yield | Notes |
|---|---|---|---|
| Activation of thiazole acid to acid chloride | Thionyl chloride in dichloromethane or 1,2-dichloroethane, 35-80 °C, 1-3 h | 75-98% | Acid chloride isolated or used in situ |
| Coupling with pyrazolyl nucleophile | Reaction in N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) with DIPEA or triethylamine, room temperature to reflux | 51-80% | Purification by chromatography or crystallization |
An example includes the synthesis of related thiazole carboxamide derivatives using oxalyl chloride activation and subsequent amide formation in DMF, yielding 51-80% product.
Hydrolysis and Final Purification
- Esters or other protected forms are hydrolyzed under basic conditions (NaOH or KOH in ethanol/water mixtures) at mild temperatures (room temperature to 55 °C).
- Acidification with dilute HCl precipitates the free carboxylic acid.
- The solid product is filtered, washed, and dried under vacuum to yield the final acid.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|
| Thiazole ring formation | Thioacetamide + ethyl trifluoroacetoacetate, acetonitrile, tri-n-propylamine, 30-70 °C | 90.8 | High purity, scalable |
| Hydrolysis to acid | NaOH 45%, 55 °C, acidification with HCl | 90.8 | Efficient precipitation |
| Acid chloride formation | Thionyl chloride, DCM or DCE, 35-80 °C | 75-98 | Intermediate for coupling |
| Pyrazole synthesis | Hydrazine derivatives + β-ketoesters, reflux EtOH, catalytic HCl | Moderate to high | Well-established method |
| Coupling reaction | Acid chloride + pyrazolyl nucleophile, DMF/THF, base | 51-80 | Requires careful control |
| Final hydrolysis and purification | Base hydrolysis, acidification, filtration, drying | High | Standard workup |
Research Findings and Optimization Notes
- The use of triphosgene as an alternative to thionyl chloride for acid chloride formation offers safer and more controlled reaction conditions.
- Reaction temperatures between 30-80 °C are optimal for ring formation and coupling steps to balance yield and purity.
- Base hydrolysis and acidification steps are critical for obtaining high-purity carboxylic acid with minimal side products.
- Large-scale syntheses demonstrate reproducibility and yields above 75%, indicating robustness of these methods.
- The choice of solvent (acetonitrile, dichloromethane, DMF) and base (triethylamine, DIPEA) significantly affects coupling efficiency and product isolation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents on the thiazole and heterocyclic moieties, influencing electronic, steric, and solubility profiles.
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Trifluoromethyl vs. Phenyl Groups : The target compound’s pyrazole-bound -CF₃ group (electron-withdrawing) contrasts with the phenyl group in CAS 144059-86-9, which may reduce steric hindrance but lacks the metabolic stability conferred by -CF₃ .
- Carboxylic Acid vs.
- Heterocycle Diversity : Replacing thiazole with pyridine (CAS in ) introduces a basic nitrogen, altering electronic properties and binding interactions in therapeutic targets .
Crystallographic and Stability Data
- Crystallography : SHELX software () is widely used for structural validation. The target compound’s planar thiazole-pyrazole system may resemble isostructural derivatives (), which exhibit triclinic packing with intermolecular hydrogen bonds involving -COOH .
- Stability: The -CF₃ group likely enhances thermal and oxidative stability compared to non-fluorinated analogs (e.g., CAS 1171174-91-6) .
Biological Activity
4-Methyl-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to synthesize current research findings regarding its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a thiazole ring fused with a pyrazole moiety, which is known for contributing to various pharmacological activities. Its molecular formula is with a molecular weight of approximately 253.27 g/mol. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazole and pyrazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | 15.62 - 62.5 | Staphylococcus aureus |
| Related thiazole derivatives | 3.91 - 15.62 | Escherichia coli |
The Minimum Inhibitory Concentration (MIC) values suggest that the compound can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus, which is critical in treating infections resistant to conventional antibiotics .
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. The structural components of this compound may contribute to its cytotoxic effects against various cancer cell lines.
The IC50 values indicate that this compound exhibits potent activity against glioblastoma and epidermoid carcinoma cells, suggesting its potential as a lead compound in cancer therapy .
Anti-inflammatory Activity
Research has also pointed towards the anti-inflammatory properties of thiazole-containing compounds. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways associated with inflammation.
Case Studies
A notable study explored the synthesis and biological evaluation of several thiazole derivatives, including those with pyrazole substitutions. The results highlighted their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in mediating inflammatory responses.
Study Findings:
- Compound Efficacy : The synthesized compounds showed IC50 values ranging from 10 to 30 µM against COX enzymes.
- Mechanism of Action : The presence of electron-withdrawing groups like trifluoromethyl significantly enhanced anti-inflammatory activity by stabilizing the active site interactions within the enzyme .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrazole moieties exhibit significant antimicrobial properties. The specific compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, a study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for developing new antibiotics .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies reveal that it can modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation. The mechanism involves the inhibition of pro-inflammatory cytokines, which could be beneficial in diseases such as rheumatoid arthritis and inflammatory bowel disease .
Cancer Research
Recent investigations have highlighted the potential of 4-Methyl-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylic acid in cancer therapy. It has shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, warranting further exploration in oncological studies .
Agricultural Science
Pesticidal Applications
The compound's unique structure allows it to function as an effective pesticide. Field trials have demonstrated its efficacy against a range of pests, including aphids and beetles. Its application in agriculture can reduce reliance on traditional pesticides, promoting more sustainable farming practices .
Herbicide Development
In addition to its pesticidal properties, this compound has been investigated for herbicidal activity. Studies suggest that it can inhibit specific enzymes involved in plant growth, making it a potential herbicide candidate for controlling unwanted vegetation without harming crops .
Material Science
Polymer Synthesis
The compound has found applications in the synthesis of novel polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Research indicates that polymers modified with this compound exhibit improved resistance to environmental degradation, making them suitable for various industrial applications .
Nanotechnology
In nanotechnology, this compound is being explored as a functionalization agent for nanoparticles. This functionalization enhances the biocompatibility and targeting capabilities of nanoparticles used in drug delivery systems, potentially improving therapeutic outcomes in clinical settings .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylic acid?
- Answer : The compound can be synthesized via cyclocondensation of key precursors. For example, pyrazole-thiazole hybrids are often prepared by reacting ethyl acetoacetate with phenylhydrazine derivatives under basic conditions, followed by hydrolysis to yield carboxylic acids . Optimize reaction parameters (e.g., solvent polarity, temperature) to enhance yield. Use NMR (¹H/¹³C) and IR spectroscopy to confirm intermediate structures. For thiazole ring formation, employ Hantzsch thiazole synthesis with thiourea and α-halo ketones .
Q. How can structural characterization be performed for this compound?
- Answer : Utilize single-crystal X-ray diffraction (SC-XRD) to resolve the 3D structure. Refinement via SHELXL (e.g., using SHELX-2018) is critical for determining bond lengths, angles, and intermolecular interactions . Complement with FTIR (to identify carboxylic acid C=O stretching ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion validation.
Q. What analytical techniques are suitable for purity assessment?
- Answer : HPLC with UV detection (λ ~254 nm) using a C18 column and acetonitrile/water mobile phase. Compare retention times against synthetic intermediates. Elemental analysis (C, H, N) should match theoretical values within ±0.4% .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity or binding affinity?
- Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electronic properties (HOMO-LUMO gaps, electrostatic potential maps). Docking studies (AutoDock Vina) can predict interactions with biological targets (e.g., enzymes like Factor Xa) by aligning the trifluoromethyl-pyrazole moiety in hydrophobic pockets .
Q. How to resolve contradictions in spectral data during characterization?
- Answer : Conflicting NMR signals may arise from dynamic processes (e.g., tautomerism). Use variable-temperature NMR (VT-NMR) to observe coalescence effects. For ambiguous NOESY/ROESY peaks, compare with SC-XRD data to validate spatial arrangements . Cross-reference with analogous compounds (e.g., ethyl 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate) .
Q. What strategies improve selectivity in derivatization reactions?
- Answer : Introduce steric hindrance or electron-withdrawing groups (e.g., -CF₃) to direct regioselectivity. For example, protect the carboxylic acid with tert-butyl esters to prevent unwanted nucleophilic attacks. Optimize catalysts (e.g., Pd/C for hydrogenation) to minimize side products .
Q. How to analyze intermolecular interactions in crystal packing?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
